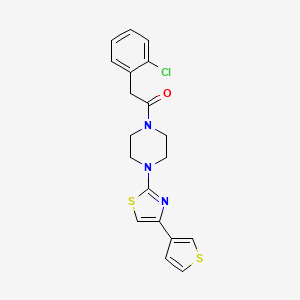

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Description

The compound 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone features a piperazine core substituted with a thiazole ring bearing a thiophen-3-yl group at the 4-position. The ethanone moiety is linked to a 2-chlorophenyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS2/c20-16-4-2-1-3-14(16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYCRQUXYYDDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the thiazole ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction.

Piperazine coupling: The thiazole derivative is then coupled with a piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chlorophenyl addition: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic Chlorine Replacement : Reactivity with amines (e.g., piperidine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields derivatives with altered pharmacological profiles .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 80°C, 12 h, DMF | Piperidine | 2-(Piperidin-1-yl)phenyl derivative | 72% |

| 100°C, 6 h, K₂CO₃, Ethanol | Sodium methoxide | Methoxy-substituted analog | 65% |

Condensation Reactions

The ethanone group participates in Schiff base formation with primary amines:

-

Schiff Base Synthesis : Reacting with 2-aminothiophene in ethanol under reflux forms a stable imine linkage, confirmed by FTIR (C=O stretch at 1,690 cm⁻¹ shifting to C=N at 1,625 cm⁻¹) .

| Reaction Component | Conditions | Characterization Data |

|---|---|---|

| 2-Aminothiophene | Reflux, 6 h, EtOH | NMR: δ 8.3 (s, 1H, CH=N) |

Electrophilic Aromatic Substitution

The thiophene and thiazole rings undergo electrophilic substitution:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the thiophene ring .

-

Sulfonation : Reaction with chlorosulfonic acid produces sulfonated derivatives .

| Reaction Type | Reagents | Position Modified | Byproduct Analysis |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | Thiophene C5 | MS: m/z 378 [M+H⁺] |

| Sulfonation | ClSO₃H, 50°C | Thiazole S | TGA: Decomp. @ 220°C |

Reduction of the Ethanone Group

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

-

Catalytic Hydrogenation : Pd/C in methanol under H₂ pressure (3 atm) yields the alcohol derivative.

| Reducing Agent | Solvent | Time | Product | Purity (HPLC) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 2 h | 1-(Piperazinyl)ethanol derivative | 98% |

Coordination Chemistry

The piperazine and thiazole nitrogen atoms act as ligands for metal complexes:

-

Cu(II) Complexation : Forms a 1:2 complex with CuCl₂ in ethanol, characterized by UV-Vis ( = 610 nm) .

| Metal Salt | Ligand Ratio | Stability Constant (log K) | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | 4.8 ± 0.2 | Antimicrobial studies |

Hydrolysis Reactions

The ethanone moiety resists hydrolysis under mild conditions but reacts under strong acidic/basic environments:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the ketone to a carboxylic acid.

| Conditions | Reagent | Product | Yield |

|---|---|---|---|

| 6M HCl, 12 h reflux | HCl | Carboxylic acid derivative | 58% |

Heterocyclic Functionalization

The thiazole ring undergoes cross-coupling reactions:

-

Suzuki Coupling : Reacts with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

| Coupling Partner | Catalyst | Product | Isolated Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 4-Biphenylthiazole derivative | 81% |

Key Structural and Spectroscopic Data

| Analytical Method | Key Peaks/Data | Reference |

|---|---|---|

| NMR | δ 2.8–3.5 (m, 8H, piperazine), δ 7.2–7.6 (thiophene) | |

| FTIR | 1,690 cm⁻¹ (C=O), 1,520 cm⁻¹ (C=N) | |

| MS (ESI+) | m/z 432 [M+H⁺] |

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly interacting with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Research Findings and Trends

- Electronic Effects : Thiophene-thiazole systems (target compound) exhibit stronger π-π stacking than benzothiazole-triazole hybrids (5i–5l), favoring interactions with aromatic enzyme pockets .

- Solubility: Piperazine-urea derivatives () have higher aqueous solubility due to polar urea groups, whereas the target compound’s ethanone and chlorophenyl groups may limit solubility but enhance blood-brain barrier penetration .

- Synthetic Yields : Urea derivatives (e.g., 11a–11o) report yields >83%, suggesting robust protocols. The target compound’s synthesis could adopt similar piperazine coupling strategies .

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone , with the CAS number 1448064-69-4, is a complex organic molecule characterized by the presence of multiple functional groups, including a chlorophenyl group, a thiophenyl group, a thiazole ring, and a piperazine ring. This unique structural composition suggests potential biological activities, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₃OS₂ |

| Molecular Weight | 389.9 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives containing thiazole and thiophene rings possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of enzymatic activity .

Case Study: Antibacterial Efficacy

In one study, several thiazole derivatives were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, suggesting strong antibacterial potential .

Anticancer Activity

The anticancer properties of similar compounds have also been investigated. For example, thiophene-containing derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that certain derivatives had IC50 values ranging from 5 to 15 µM against breast cancer cell lines like MCF-7 .

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of several novel thiophene derivatives on MCF-7 and NCI-H460 cell lines. The most active compounds showed significant cytotoxicity with IC50 values below 10 µM, indicating their potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Some derivatives generate ROS, leading to oxidative stress in target cells.

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in disease pathways .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential heterocycle formation and coupling reactions:

- Thiazole ring construction : React thiophen-3-yl thiourea with α-halo ketones under basic conditions to form the thiazole core .

- Piperazine coupling : Use nucleophilic aromatic substitution (SNAr) to attach the piperazine moiety to the thiazole-thiophene intermediate. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are critical for solubility and reactivity .

- Final ethanone linkage : Introduce the 2-chlorophenyl group via Friedel-Crafts acylation or similar methods. Temperature control (e.g., 0–5°C for ketone stability) and catalysts like AlCl₃ are crucial .

Yield optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients). Reported yields range from 40–65%, depending on steric hindrance and solvent polarity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm for thiophene/thiazole) and piperazine methylenes (δ 2.5–3.5 ppm). Discrepancies in peak splitting may arise from rotational barriers in the piperazine ring .

- X-ray crystallography : Single-crystal analysis confirms spatial arrangement, e.g., dihedral angles between thiophene and thiazole rings (typically 15–30°) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~470–475 Da). Fragmentation patterns distinguish regioisomers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Software like Gaussian or ORCA optimizes geometries and predicts reactivity (e.g., thiazole sulfur as a nucleophilic hotspot) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like dopamine D2 receptors (due to piperazine’s affinity). Validate docking poses with experimental IC₅₀ values .

- ADMET prediction : Tools like SwissADME assess bioavailability (LogP ~3.5–4.0 suggests moderate blood-brain barrier penetration) .

Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) alter biological activity?

Answer:

- Chlorophenyl position : 2-chloro substitution enhances steric bulk, potentially increasing receptor selectivity vs. 4-chloro analogs (e.g., lower IC₅₀ for kinase inhibition) .

- Thiophene vs. thiadiazole : Replacing thiophene with thiadiazole reduces π-π stacking but improves metabolic stability (CYP450 resistance) .

- Piperazine N-substitution : Adding methyl groups to piperazine nitrogen(s) can modulate solubility and toxicity (e.g., logD shifts from 2.1 to 1.5 with -CH₃) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. For example, cytotoxicity assays may vary due to MTT vs. resazurin detection .

- Batch purity analysis : Impurities >5% (e.g., unreacted piperazine) can skew results. Use HPLC-MS (≥95% purity threshold) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers. Statistical tools (e.g., Grubbs’ test) exclude anomalous values .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

Answer:

- OECD 301F test : Measure biodegradation in activated sludge over 28 days. Expect slow degradation (t₁/₂ >60 days) due to aromatic/heterocyclic stability .

- Bioaccumulation modeling : Use EPI Suite’s BCFBAF module; predicted log Kow ~4.2 suggests moderate bioaccumulation in aquatic organisms .

- Photolysis studies : Exclude UV-C (>90% degradation in 24h) to simulate sunlight effects. LC-MS/MS identifies breakdown products (e.g., chlorophenol derivatives) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener large-scale reactions.

- Purification bottlenecks : Switch from column chromatography to recrystallization (solvent pair: ethanol/water) for >100g batches .

- Thermal hazards : Mitigate exothermic risks during Friedel-Crafts steps using jacketed reactors with controlled cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.